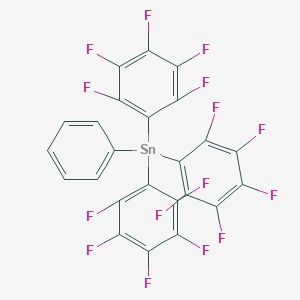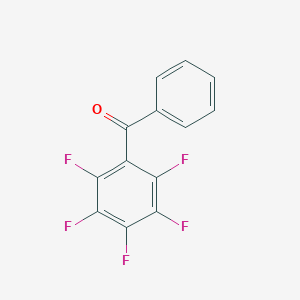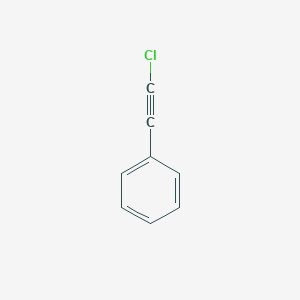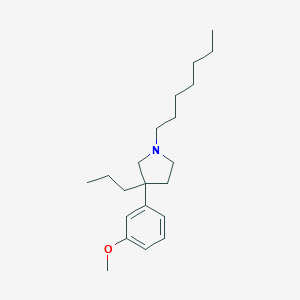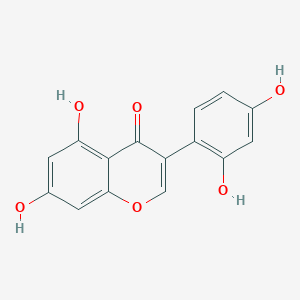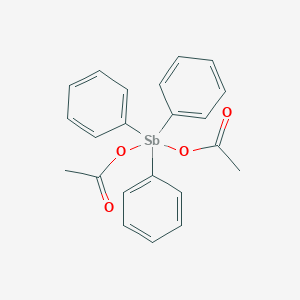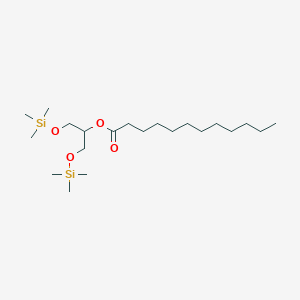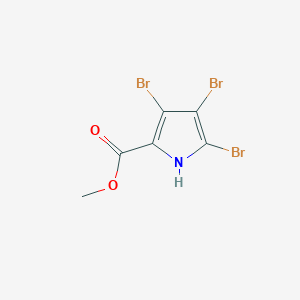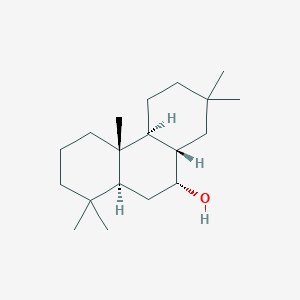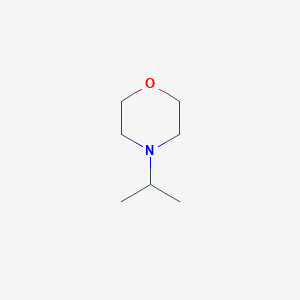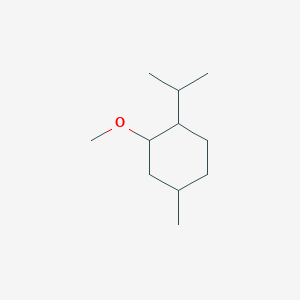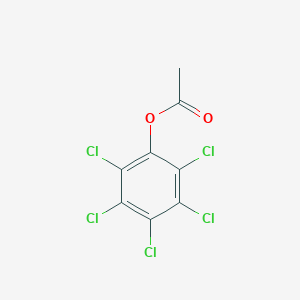
五氯苯基乙酸酯
描述
Pentachlorophenyl acetate is a derivative of pentachlorophenol, a compound known for its use in preserving wood and as a pesticide due to its toxic properties. Its synthesis, molecular structure, and chemical behavior are of interest in the field of organic chemistry, particularly in studying its stability, reactivity, and environmental impact.
Synthesis Analysis
The synthesis of pentachlorophenyl acetate involves the esterification of pentachlorophenol. A notable method includes the acetylation of pentachlorophenol in the presence of acetic anhydride and pyridine, resulting in pentachlorophenyl acetate. This compound is further analyzed by gas chromatography for purity and concentration assessments (Rudling, 1970).
Molecular Structure Analysis
The molecular structure of pentachlorophenyl acetate has been studied through various spectroscopic methods. X-ray diffraction studies can reveal the arrangement of atoms and the stereochemistry of the molecule, providing insights into its chemical behavior and reactivity.
Chemical Reactions and Properties
Pentachlorophenyl acetate participates in several chemical reactions, including hydrolysis back to pentachlorophenol under certain conditions. Its stability as a free radical and its behavior in nucleophilic addition reactions have been explored to understand its reactivity pattern and potential applications in organic synthesis (O'neill & Hegarty, 1992).
Physical Properties Analysis
The physical properties of pentachlorophenyl acetate, such as melting point, boiling point, solubility in various solvents, and vapor pressure, are crucial for handling and application purposes. These properties are determined using standard laboratory techniques and are essential for safety and environmental impact assessments.
Chemical Properties Analysis
Pentachlorophenyl acetate's chemical properties, including its acidity, basicity, and reactivity towards various chemical reagents, are of interest. Studies focusing on its degradation pathways, such as photocatalytic degradation and microbial degradation, reveal the compound's behavior in the environment and potential for remediation of contaminated sites (Mills & Hoffmann, 1993).
科学研究应用
“Pentachlorophenyl acetate” is an analytical standard . It’s often used in the field of analytical chemistry for the calibration of equipment and the validation of methods . Its empirical formula is C8H3Cl5O2 and it has a molecular weight of 308.37 . It’s suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
The compound appears as a white to light yellow powder or crystals . The melting point of “Pentachlorophenyl acetate” is between 150 - 156°C .
“Pentachlorophenyl acetate” is a derivative of “Pentachlorophenol” (PCP), which has been used in various applications . Here are some potential applications based on its parent compound, Pentachlorophenol:
-
Herbicide
- PCP has been used as a herbicide . It can be applied to control the growth of unwanted plants or weeds. The exact method of application can vary depending on the specific use case and environmental conditions.
- Results: Effective in controlling the growth of unwanted plants, but the use of PCP has been restricted due to environmental and health concerns .
-
Insecticide
-
Fungicide
-
Algaecide
-
Disinfectant
-
Antifouling Paint
- PCP has been used as an ingredient in antifouling paint . This type of paint is used on the hulls of ships to prevent the growth of organisms that can affect the ship’s performance.
- Results: Effective in preventing the growth of fouling organisms, but its use has been limited due to potential environmental impacts .
属性
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYATXLRCBOQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932216 | |
| Record name | Pentachlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorophenyl acetate | |
CAS RN |
1441-02-7 | |
| Record name | Phenol, 2,3,4,5,6-pentachloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1441-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentachlorophenol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabcon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentachlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentachlorophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTACHLOROPHENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P161090PGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



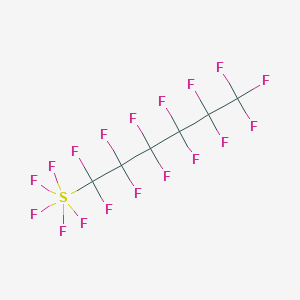
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
